1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide 1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide
Brand Name: Vulcanchem
CAS No.: 356569-24-9
VCID: VC0380058
InChI: InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-9-20-18(16)24-15)23-8-11-5-6-13-14(7-11)22-10-21-13/h5-7,9H,1-4,8,10H2
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC5=C(C=C4)OCO5
Molecular Formula: C18H16N2O2S2
Molecular Weight: 356.5g/mol

1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide

CAS No.: 356569-24-9

Main Products

VCID: VC0380058

Molecular Formula: C18H16N2O2S2

Molecular Weight: 356.5g/mol

1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide - 356569-24-9

CAS No. 356569-24-9
Product Name 1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide
Molecular Formula C18H16N2O2S2
Molecular Weight 356.5g/mol
IUPAC Name 4-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-9-20-18(16)24-15)23-8-11-5-6-13-14(7-11)22-10-21-13/h5-7,9H,1-4,8,10H2
Standard InChIKey WJKAHFVGRBQPFU-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC5=C(C=C4)OCO5
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC5=C(C=C4)OCO5
PubChem Compound 1033910
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator